molecular formula C17H16N2O4 B2447201 N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 461039-00-9

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2447201
CAS No.: 461039-00-9
M. Wt: 312.325
InChI Key: AUXDOYHRQSHZSN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxines. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an acetamidophenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-3-5-14(6-4-13)19-17(21)12-2-7-15-16(10-12)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDOYHRQSHZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine intermediate with carboxylic acid derivatives or their activated forms (e.g., acid chlorides) in the presence of coupling agents like EDCI or DCC.

    Attachment of the Acetamidophenyl Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamidophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: shares structural similarities with other benzodioxine derivatives and acetamidophenyl compounds.

    4-acetamidophenyl acetate: Another compound with an acetamidophenyl group, but with different functional groups attached to the aromatic ring.

    N-(4-acetamidophenyl)indomethacinamide: A compound with a similar acetamidophenyl moiety but different core structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its benzodioxine ring provides a rigid framework, while the acetamidophenyl group offers sites for further functionalization and interaction with biological targets.

Biological Activity

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes a benzodioxine ring and an acetamidophenyl group. This configuration may contribute to its biological properties by facilitating interactions with various biological targets.

The biological activity of this compound may be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : Its structural components suggest potential binding to receptors that mediate cellular signaling pathways.
  • Redox Activity : The nitro group within the structure could participate in redox reactions, influencing oxidative stress responses in cells.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzodioxine have been shown to inhibit various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
Compound CSW11160.80
Compound DBGC8230.87

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comparative study evaluated various benzodioxine derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening process and demonstrated promising results against multiple cancer types.
  • Mechanism-Based Study : Research focusing on the mechanism of action revealed that similar compounds could induce apoptosis through mitochondrial pathways, suggesting a possible mechanism for this compound's effects on cancer cells.

Q & A

Q. Methodological Recommendations :

  • Stepwise Synthesis : Start with benzodioxine-6-carboxylic acid activation using carbodiimides (e.g., EDC/HOBt), followed by coupling with 4-acetamidoaniline .
  • Reaction Monitoring : Track intermediates via TLC (silica gel GF254, ethyl acetate/hexane eluent) and confirm purity via melting point analysis .

How can crystallographic data refine the molecular structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement with SHELX : Employ SHELXL for least-squares refinement, addressing disorder in the benzodioxine ring or acetamide group .

Q. Example Structural Insights :

  • Torsional Angles : Benzodioxine rings often exhibit planarity deviations (e.g., C-C-O-C dihedral angles ~10°), influencing binding pocket compatibility .
  • Hydrogen Bonding : Acetamide NH forms intermolecular H-bonds with carbonyl groups, stabilizing crystal packing .

What methodologies assess the compound’s inhibitory activity against enzymes like PARP-1?

Advanced Research Question
In Vitro Assay Design :

  • PARP-1 Inhibition : Use recombinant human PARP-1 enzyme with NAD⁺ and histone-coated wells. Measure inhibition via fluorescence (ex/em: 535/587 nm) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate; compare with olaparib (positive control) .

Q. Data Interpretation :

  • Selectivity Screening : Test against off-target enzymes (e.g., LOX, COX-2) to confirm specificity .

  • Table 1 : Example IC₅₀ Values for Related Compounds

    CompoundPARP-1 IC₅₀ (µM)LOX IC₅₀ (µM)
    Target Compound0.45 ± 0.02>100
    Olaparib (Control)0.12 ± 0.01>100

How do structural modifications impact pharmacokinetic properties?

Advanced Research Question
Key Modifications and Effects :

  • Benzodioxine Rigidity : Enhances metabolic stability by reducing CYP450 oxidation .
  • Acetamide Substitution : Replacing -NHCOCH₃ with bulkier groups (e.g., -NHSO₂CH₃) improves solubility but may reduce blood-brain barrier permeability .

Q. In Silico Predictions :

  • LogP Calculations : Use Molinspiration or SwissADME; target LogP ~2.5–3.5 for optimal bioavailability .
  • Metabolite Profiling : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s ADMET Predictor .

What advanced analytical techniques validate purity and stability?

Basic Research Question
Comprehensive Characterization :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.4 ppm) and acetamide NH (δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 355.12 (calculated: 355.11) .

Q. Stability Protocols :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

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